BENGHE Foundational & Exploratory

Check Availability & Pricing

In-depth Technical Guide to 1-(2-
Chloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(2-Chloropyrimidin-5-
Compound Name:
YL)ethanone

Cat. No.: B027412

CAS Number: 110100-00-0

This technical guide provides a comprehensive overview of 1-(2-Chloropyrimidin-5-
YL)ethanone, a key building block in medicinal chemistry, particularly in the development of
kinase inhibitors. This document is intended for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties

1-(2-Chloropyrimidin-5-YL)ethanone is a solid, heterocyclic ketone. Its fundamental
properties are summarized in the table below.
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Property Value Reference
CAS Number 110100-00-0 [1]
Molecular Formula CeHsCIN20 [1]
Molecular Weight 156.57 g/mol [1]
Appearance Solid [2]
Melting Point 92 °C [1]
Boiling Point (Predicted) 307.9+15.0°C [1]

LISVHIVILIZRDH-
INChl Key [2]
UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(2-Chloropyrimidin-5-YL)ethanone is not
readily available in public databases. However, based on the analysis of structurally similar
compounds, the following spectral characteristics can be anticipated.

2.1. 'H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in
the aromatic region for the pyrimidine protons.

2.2. B3C NMR Spectroscopy

The carbon NMR spectrum will display a signal for the carbonyl carbon, the methyl carbon, and
four distinct signals for the carbons of the pyrimidine ring.

2.3. Mass Spectrometry

The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and
characteristic fragmentation patterns, including the loss of the acetyl group and chlorine.

2.4. Infrared (IR) Spectroscopy
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The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=0)
stretching vibration, typically in the range of 1680-1700 cm~%, and characteristic bands for the
C-Cl and C=N bonds of the chloropyrimidine ring.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-(2-Chloropyrimidin-5-
YL)ethanone is not widely published, a plausible and common method is the Friedel-Crafts
acylation of 2-chloropyrimidine. This reaction typically involves an acylating agent like acetyl
chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum
chloride.

A generalized experimental workflow for a Friedel-Crafts acylation is depicted below:
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Generalized Friedel-Crafts Acylation Workflow

Experimental Protocol (General Procedure for Friedel-Crafts Acylation):

e To a cooled (0-5 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent
(e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.

 Stir the mixture for a short period to allow for the formation of the acylium ion.
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e Add 2-chloropyrimidine to the reaction mixture, maintaining the low temperature.

¢ Allow the reaction to warm to room temperature and stir until completion, monitoring by a
suitable technique like Thin Layer Chromatography (TLC).

» Carefully quench the reaction by pouring it into a mixture of ice and concentrated
hydrochloric acid.

e Separate the organic layer, and extract the agqueous layer with the organic solvent.

o Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g.,
sodium sulfate), and concentrate under reduced pressure.

 Purify the crude product by a suitable method such as crystallization or column
chromatography.

Applications in Drug Development

1-(2-Chloropyrimidin-5-YL)ethanone is a valuable intermediate in the synthesis of
pharmacologically active molecules, particularly kinase inhibitors. The 2-chloropyrimidine
moiety serves as a versatile scaffold that can be modified to interact with the ATP-binding site
of various kinases.

4.1. Role as a Kinase Inhibitor Precursor

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic
substitution, allowing for the introduction of various amine-containing side chains. The acetyl
group can be further modified, for example, by conversion to an oxime or by condensation
reactions to build more complex heterocyclic systems. These modifications are crucial for
achieving potency and selectivity for specific kinase targets.

The general synthetic strategy for utilizing 1-(2-Chloropyrimidin-5-YL)ethanone in the
synthesis of kinase inhibitors is outlined below:
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Synthetic Utility in Kinase Inhibitor Development

Safety and Handling

1-(2-Chloropyrimidin-5-YL)ethanone should be handled with care in a well-ventilated area,
preferably in a fume hood. Personal protective equipment, including safety goggles, gloves,
and a lab coat, should be worn.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the
supplier.

This technical guide provides a summary of the available information on 1-(2-Chloropyrimidin-
5-YL)ethanone. Further research is needed to fully characterize its spectroscopic properties
and to develop detailed and optimized synthetic protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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